N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10802373
InChI: InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+
SMILES: C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.8 g/mol

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide

CAS No.:

Cat. No.: VC10802373

Molecular Formula: C18H13ClN2O3

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide -

Specification

Molecular Formula C18H13ClN2O3
Molecular Weight 340.8 g/mol
IUPAC Name N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide
Standard InChI InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+
Standard InChI Key FBHSQDZOTUICSL-RGVLZGJSSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)O
SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O

Introduction

Synthesis Methods

The synthesis of hydrazide compounds typically involves condensation reactions between hydrazines and carbonyl compounds. For N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide, a possible synthesis route could involve reacting 2-hydroxybenzohydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst.

Biological Activity

While specific biological activity data for N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide is not available, related compounds with hydrazide and furan structures have shown potential as antimicrobial and anticancer agents . The presence of a chlorophenyl group and a furan ring may contribute to its biological activity by interacting with specific molecular targets.

Related Compounds and Research Findings

Compounds with similar structures, such as thiazolidinone derivatives, have been studied for their antimicrobial and anticancer properties . These studies often involve molecular docking to predict how compounds interact with biological targets, which can guide further synthesis and optimization efforts.

CompoundBiological ActivityReferences
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer
4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxidesAntimicrobial

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